ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with substituents that confer unique electronic and steric properties. Key structural attributes include:
- Thiazolo[3,2-a]pyrimidine core: A bicyclic system combining thiazole and pyrimidine rings.
- Substituents:
- 5-position: 2-Chlorophenyl group (electron-withdrawing, enhances lipophilicity).
- 2-position: (E)-configured furan-2-ylmethylene group substituted with a 4-nitrophenyl at the 5-position of the furan ring (strong electron-withdrawing nitro group).
- 6-position: Ethyl ester (enhances solubility and metabolic stability).
This compound’s structural complexity makes it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
Molecular Formula |
C27H20ClN3O6S |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20ClN3O6S/c1-3-36-26(33)23-15(2)29-27-30(24(23)19-6-4-5-7-20(19)28)25(32)22(38-27)14-18-12-13-21(37-18)16-8-10-17(11-9-16)31(34)35/h4-14,24H,3H2,1-2H3/b22-14+ |
InChI Key |
MIOSMIXKGLLBLP-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 549.99 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H20ClN3O6S |
| Molecular Weight | 549.99 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Kinase Inhibition : Research has shown that derivatives in this class can inhibit cyclin-dependent kinases (CDK) and tropomyosin receptor kinases (TRKA). The IC50 values for these compounds range from 0.09 to 1.58 µM for CDK and 0.23 to 1.59 µM for TRKA, indicating potent inhibitory effects .
Compound CDK Inhibition IC50 (µM) TRKA Inhibition IC50 (µM) Compound A 0.09 0.23 Compound B 1.58 1.59 - Cytotoxicity : In vitro studies using renal carcinoma cell lines (RFX 393) demonstrated moderate cytotoxicity with IC50 values of 11.70 µM for one derivative compared to staurosporine as a reference .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that modulate various biological pathways. The presence of the thiazole and pyrimidine rings suggests potential interactions with nucleic acids or protein targets involved in cell cycle regulation and apoptosis.
Study on Thiazolopyrimidine Derivatives
A study focused on thiazolopyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells through cell cycle arrest at the G0-G1 phase . The treated cells showed increased populations in the G0-G1 phase compared to controls, indicating an effective mechanism for inhibiting cancer cell proliferation.
Evaluation of Antidiabetic Activity
In addition to anticancer properties, derivatives similar to ethyl (2E)-5-(2-chlorophenyl)-7-methyl have been evaluated for antidiabetic activity. Compounds were tested against alloxan-induced models demonstrating significant efficacy due to their structural similarities with known antidiabetic agents .
Scientific Research Applications
Structural Formula
Key Functional Groups
- Thiazole : Imparts biological activity.
- Pyrimidine : Known for its nucleic acid interactions.
- Chlorophenyl and Nitrophenyl : Potential for increased lipophilicity and bioactivity.
Medicinal Chemistry
The compound's structural characteristics make it a strong candidate for drug development. Compounds with similar structures have been studied for their potential as:
- Anticancer agents : Thiazolo-pyrimidines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial agents : The presence of nitro groups can enhance antimicrobial properties.
Case Study: Antitumor Activity
A study investigated the antitumor effects of thiazolo-pyrimidine derivatives, revealing that modifications to the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines. This suggests that ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate might exhibit similar effects due to its structural analogies .
Agricultural Chemistry
Research into thiazole-containing compounds has indicated potential applications as:
- Pesticides : Certain derivatives have shown efficacy against agricultural pests.
Case Study: Pesticidal Activity
A related compound demonstrated significant insecticidal activity against common agricultural pests. This opens avenues for exploring this compound as a potential pesticide .
Material Science
Due to its unique chemical structure, this compound could also find applications in:
- Polymer synthesis : As a monomer or additive to improve material properties.
Case Study: Polymer Enhancement
Research has shown that incorporating thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This suggests a potential application for this compound in developing advanced materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Halogen Substituents
- & 4: Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... replaces the 2-chlorophenyl with a 4-bromophenyl group.
- : A thiadiazolo analog with a 2-chlorophenyl substituent highlights how chlorine’s electronegativity influences π-π stacking interactions in crystal packing.
Aromatic and Heterocyclic Substituents
- : A triazolo[4,3-a]pyrimidine derivative with a thiophen-2-yl group and 4-nitrophenyl substituent shows enhanced antitumor activity against HepG-2 and A-549 cell lines, suggesting nitro groups may synergize with sulfur-containing heterocycles for biological activity.
- & 19 : Compounds with 2,4-dimethoxybenzylidene substituents demonstrate how electron-donating methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in the target compound.
Furan vs. Other Heterocycles
Core Structure Modifications
Physicochemical Comparisons
<sup>*</sup>LogP estimated using fragment-based methods.
Crystallographic and Conformational Analysis
- : A thiazolo[3,2-a]pyrimidine with a 2,4,6-trimethoxybenzylidene group showed a dihedral angle of 80.94° between the fused ring and the benzene substituent, indicating significant non-planarity.
Q & A
Q. What are the key formulation challenges for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanocrystal formulations .
- Stability in plasma : Monitor via LC-MS over 24h; half-life <2h suggests need for prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
